REACTION_SMILES
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[C:13](=[O:14])([O-:15])[O-:16].[Cl:19][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[Cl:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([O:11][CH3:12])[c:9]1[OH:10].[Cs+:17].[Cs+:18].[O:27]=[CH:28][N:29]([CH3:30])[CH3:31]>>[Cl:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([O:11][CH3:12])[c:9]1[O:10][CH2:20][c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C=O)cc(Cl)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Type
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product
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Smiles
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COc1cc(C=O)cc(Cl)c1OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |